(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol
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Overview
Description
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by the presence of a nitrophenyl group attached to an imidazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the imidazole ring and methanol group. The nitration process is usually carried out using dilute nitric acid at room temperature
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives from reduction processes and various substituted imidazole compounds from substitution reactions.
Scientific Research Applications
(4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(4-Nitrophenyl)-1H-imidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Nitrophenyl isocyanate: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
(3-Fluoro-4-nitrophenyl)methanol: Explored for its applications in radiopharmaceuticals and material science.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
[5-(4-nitrophenyl)-1H-imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H9N3O3/c14-6-10-11-5-9(12-10)7-1-3-8(4-2-7)13(15)16/h1-5,14H,6H2,(H,11,12) |
InChI Key |
BMCMJEQUDZRMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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